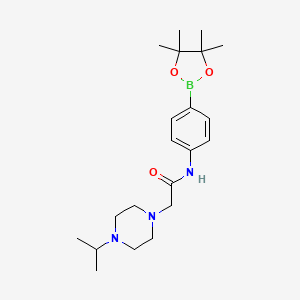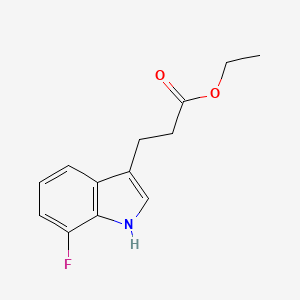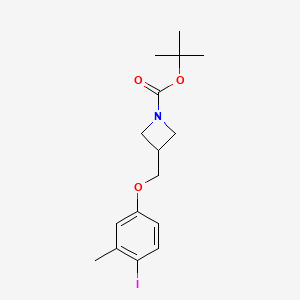
S-Z-L-cysteine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Z-L-cysteine hydrochloride is an amino acid derivative that plays a crucial role in various biological processes. It is a sulfur-containing compound, which makes it an essential component in the synthesis of proteins and other important biomolecules. The presence of a thiol group (-SH) in its structure contributes to its high reactivity and biological significance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: S-Z-L-cysteine hydrochloride can be synthesized through several methods. One common approach involves the enzymatic conversion of DL-2-amino-Δ2-thiazoline-4-carboxylic acid to L-cysteine using Pseudomonas species. This method utilizes three enzymes: ATC racemase, L-ATC hydrolase, and S-carbamoyl-L-cysteine hydrolase .
Industrial Production Methods: In industrial settings, S-Z-L-cysteine hydrochloride is often produced through the hydrolysis of racemic 2-amino-Δ2-thiazoline-4-carboxylic acid. This process involves the use of specific bacterial strains that can efficiently convert the precursor compound into the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: S-Z-L-cysteine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol group in its structure is particularly reactive and can participate in redox reactions.
Common Reagents and Conditions: Common reagents used in the reactions involving S-Z-L-cysteine hydrochloride include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The reactions typically occur under mild conditions, often at room temperature and neutral pH .
Major Products Formed: The major products formed from the reactions of S-Z-L-cysteine hydrochloride include disulfides, such as cystine, and other sulfur-containing compounds. These products are crucial in various biological processes, including the formation of disulfide bonds in proteins .
Wissenschaftliche Forschungsanwendungen
S-Z-L-cysteine hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various sulfur-containing compounds. In biology, it plays a role in the study of redox reactions and cellular metabolism. In medicine, it is used in the development of drugs and nutritional supplements due to its antioxidant properties .
Wirkmechanismus
The mechanism of action of S-Z-L-cysteine hydrochloride involves its participation in redox reactions. The thiol group in its structure can undergo oxidation to form disulfides, which are crucial in maintaining the redox balance within cells. Additionally, it serves as a precursor for the synthesis of glutathione, a powerful antioxidant that protects cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to S-Z-L-cysteine hydrochloride include L-cysteine, L-cystine, and N-acetylcysteine. These compounds share similar structural features and biological functions.
Uniqueness: What sets S-Z-L-cysteine hydrochloride apart from its counterparts is its specific hydrochloride form, which enhances its solubility and stability. This makes it particularly useful in various industrial and research applications where these properties are essential .
Eigenschaften
Molekularformel |
C11H14ClNO4S |
|---|---|
Molekulargewicht |
291.75 g/mol |
IUPAC-Name |
(2R)-2-amino-3-phenylmethoxycarbonylsulfanylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO4S.ClH/c12-9(10(13)14)7-17-11(15)16-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14);1H/t9-;/m0./s1 |
InChI-Schlüssel |
BHHZAGMIVRJIIO-FVGYRXGTSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)SC[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)SCC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(Propane-2-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724283.png)



![N,N-Diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724316.png)




